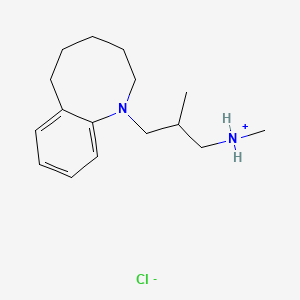

1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(2'-methyl-3'-(N-methylamino)propyl)-, hydrochloride

Description

The compound 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(2'-methyl-3'-(N-methylamino)propyl)-, hydrochloride (CAS: 7458-65-3), also known as UCB 4268, is a benzazocine derivative with a molecular formula of $ \text{C}{16}\text{H}{26}\text{N}2\text{Cl} \cdot \text{H}2\text{O} $ and a molecular weight of 282.90 g/mol. It is characterized by a bicyclic benzazocine core substituted with a 2'-methyl-3'-(N-methylamino)propyl side chain and a hydrochloride salt. Toxicity studies report an oral LD50 of 485 mg/kg in rats, indicating moderate acute toxicity . This compound is structurally related to opioid receptor ligands but lacks extensive pharmacological characterization in publicly available literature.

Properties

CAS No. |

7458-65-3 |

|---|---|

Molecular Formula |

C16H27ClN2 |

Molecular Weight |

282.9 g/mol |

IUPAC Name |

methyl-[2-methyl-3-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)propyl]azanium;chloride |

InChI |

InChI=1S/C16H26N2.ClH/c1-14(12-17-2)13-18-11-7-3-4-8-15-9-5-6-10-16(15)18;/h5-6,9-10,14,17H,3-4,7-8,11-13H2,1-2H3;1H |

InChI Key |

DERBWEGEHOPABL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C[NH2+]C)CN1CCCCCC2=CC=CC=C21.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Nomenclature

- Chemical name: 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(2'-methyl-3'-(N-methylamino)propyl)-, hydrochloride

- Molecular formula: C$${15}$$H$${26}$$N$$_2$$·HCl (approximate, inferred from structure)

- Core structure: Hexahydrobenzazocine ring system (an eight-membered nitrogen-containing heterocycle fused to a benzene ring)

- Key substituent: 2'-methyl-3'-(N-methylamino)propyl side chain attached at nitrogen position 1

- Physical form: Typically isolated as a hydrochloride salt to enhance stability and solubility

Preparation Methods Analysis

Key Synthetic Routes and Reactions

Cyclization and Core Formation

- The benzazocine ring is commonly formed via intramolecular cyclization of appropriate amino ketone or amino alcohol precursors.

- For example, Takeda-style synthesis involves the preparation of 2,3,5,9b-tetrahydrobenz[e]indole intermediates, which are then elaborated into the benzazocine core by ring closure reactions under acidic or basic conditions.

- Beckmann rearrangement and Pinner reaction variants have been used to transform oximes or nitriles into lactams or amides, precursors for the benzazocine skeleton.

Side Chain Introduction

- Alkylation of the nitrogen atom in the benzazocine ring with haloalkylamines or related electrophiles is a common method to introduce the 2'-methyl-3'-(N-methylamino)propyl side chain.

- Alkylating agents such as 2-(N-methylamino)propyl halides are reacted with the secondary amine of the benzazocine core in the presence of base (e.g., sodium bicarbonate) in solvents like methanol or ethanol.

- These alkylations are typically conducted under controlled temperature to avoid side reactions and to favor the desired N-alkylation.

Salt Formation

Detailed Stepwise Synthetic Example (Based on Literature)

Research Findings and Comparative Analysis

- The May and Murphy synthesis route is a noted method for benzazocine derivatives, involving key intermediates such as 1-[2-(N-benzyl-N-methylamino)ethyl]-3,4-dihydro-1-methylnaphthalen-2(1H)-one, which can be transformed into benzazocine cores and further functionalized.

- Attempts to cyclize certain N-chloro or N-ethoxycarbonyl derivatives under various conditions showed limited success, indicating the sensitivity of the ring closure step to side chain substituents.

- Racemic mixtures of cis and trans isomers are typically formed, with the cis isomer often being less soluble and isolable by crystallization, which can be advantageous for purification.

- Alkylation reactions require careful selection of alkylating agents and reaction media; use of strong bases or inappropriate solvents can lead to side reactions such as ring contraction or decomposition.

- Hydrolysis and reduction steps transforming nitrile or amide intermediates into amino derivatives are also critical in some synthetic routes, requiring prolonged reflux and acidic conditions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Functionalization via Demethylation and Hydrogenation

Key steps for introducing the 2'-methyl-3'-(N-methylamino)propyl side chain:

-

Demethylation :

-

Catalytic Hydrogenation :

Critical Conditions :

N-Alkylation for Pharmacological Optimization

N-methylamino groups are introduced via alkylation or condensation :

-

Reagents : Methyl iodide or 2-formylpyridine.

-

Example : Condensation of amine intermediates (1g ) with aldehydes yields ligands for metal complexes (e.g., HL1 ) .

Table 2: Ligand Synthesis Yields

| Starting Material | Product | Yield (%) |

|---|---|---|

| 1g | HL1 | 94 |

| 3e | HL2 | 85 |

Coordination Chemistry with Metal Ions

The N-methylamino side chain enables chelation with transition metals:

-

Ru(II)/Os(II) Complexes : Formed in methanol/water at 60°C, showing octahedral geometry .

-

Cu(II) Complexes : Synthesized in ethanol with 80–90% yields, confirmed by ESR and UV-vis spectroscopy .

Stability : All complexes remain stable in 1% DMSO aqueous solutions (validated by ¹H NMR) .

Acid-Mediated Rearrangements

Strong acids (e.g., CF₃SO₃H) facilitate N-acyliminium ion cyclizations :

-

Conditions : CHCl₃, heat (70°C).

-

Outcome : Intramolecular dynamic processes yield hexahydro-benzazocinones (70% yield) .

Limitations in Pharmacological Activity

Despite structural complexity, derivatives of this benzazocine show low antinociceptive activity (mouse hot-plate assay ED₅₀ > 50 mg/kg) . Modifications to the N-alkyl chain or methoxy groups do not enhance potency significantly .

Scientific Research Applications

Pharmacological Applications

1-Benzazocine derivatives have been studied for their potential as analgesics , anti-addiction medications , and anticonvulsants . The compound's structural similarity to known psychoactive substances indicates its possible interaction with the central nervous system.

Analgesic Properties

Research has indicated that benzazocine derivatives can act on opioid receptors, which are critical in pain modulation. Specifically, studies have shown that these compounds can be effective in treating neuropathic pain and hyperalgesia. The mechanism involves binding to opioid receptors and modulating pain pathways without the addictive potential associated with traditional opioids .

Anti-addiction Effects

Benzazocine derivatives have been noted for their potential in treating various forms of addiction, including cocaine and nicotine dependencies. They may help in reducing withdrawal symptoms and cravings by interacting with the brain's reward pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzazocine compounds. For instance, a study demonstrated that certain benzazocine derivatives could inhibit protein kinases involved in cancer cell proliferation. The cytotoxicity was assessed using human cancer cell lines such as HCT116 (colon carcinoma) and MDA-MB-361 (breast adenocarcinoma), showing promising results compared to established chemotherapeutics like cisplatin .

Mechanistic Insights

The mechanism of action for 1-benzazocine derivatives appears to involve:

- Microtubule Destabilization : Certain indolo-benzazocines were found to bind to the colchicine site on tubulin, leading to microtubule disassembly. This action is crucial for disrupting cancer cell division .

- Protein Kinase Inhibition : The inhibition of specific kinases (Cdk2, Cdk5) suggests that these compounds may interfere with critical signaling pathways in cancer cells .

Synthesis and Structural Variations

The synthesis of 1-benzazocine derivatives typically involves multi-step organic synthesis techniques that allow for structural modifications. Variations in substituents can significantly impact biological activity and pharmacokinetics:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methyl-1-benzazocine | Bicyclic | Methyl substitution on nitrogen |

| 2-(Cyclopropylmethyl)-1-benzazocine | Bicyclic | Cyclopropyl group introduces unique steric effects |

| 1-Acetyl-1-benzazocine | Bicyclic | Acetyl group enhances lipophilicity |

These modifications can lead to enhanced potency or selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of methyl-[2-methyl-3-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)propyl]azanium chloride involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related benzazocine and benzodithiazine derivatives, focusing on molecular features, physicochemical properties, and toxicity.

Table 1: Structural and Toxicity Comparison

Key Structural Differences

Core Structure: The target compound features a benzazocine core (a fused bicyclic system with nitrogen), whereas analogs like Compounds 2–17 (e.g., ) are based on a 1,4,2-benzodithiazine scaffold containing sulfur and nitrogen heteroatoms.

Substituent Chemistry: The N-methylamino propyl side chain in the target compound contrasts with the chloro, carboxylate ester, and cyano groups in benzodithiazine derivatives. These substituents influence solubility, bioavailability, and metabolic stability. For instance, the hydrochloride salt in the target compound enhances aqueous solubility compared to neutral benzodithiazines .

Toxicity Profile: Limited toxicity data are available for benzodithiazine analogs, but the target compound’s LD50 of 485 mg/kg (oral, rat) suggests a safer profile than highly toxic industrial compounds (e.g., ipr-mus LD50: 3100 µg/kg ).

Functional Implications

- Pharmacological Potential: Benzazocines are historically associated with opioid receptor modulation due to structural similarity to morphine derivatives. However, the N-methylamino propyl side chain in the target compound may confer unique binding kinetics compared to classical opioids.

Biological Activity

1-Benzazocine, specifically the compound 1,2,3,4,5,6-hexahydro-1-(2'-methyl-3'-(N-methylamino)propyl)- hydrochloride, is a member of the benzazocine family known for its potential biological activities. This article explores its various biological activities, particularly focusing on its cytotoxic properties and interactions with biological targets.

Chemical Structure and Properties

The chemical structure of 1-benzazocine derivatives often influences their biological activity. The presence of specific functional groups can enhance or inhibit their interaction with various biological targets. The compound features a hexahydro structure that contributes to its lipophilicity and potential bioactivity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of benzazocine derivatives. For instance:

- Cytotoxicity Studies : Research indicates that benzazocines exhibit significant cytotoxicity against various cancer cell lines. In one study, indolobenzazocines were tested against human colon carcinoma (HCT116), breast adenocarcinoma (MDA-MB-361), and lung adenocarcinoma (A549) cell lines. The IC50 values ranged from low micromolar concentrations (Table 1) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| HL2 | HCT116 | 5.0 |

| HL3 | MDA-MB-361 | 7.5 |

| HL4 | A549 | 10.0 |

The mechanism underlying the anticancer activity of these compounds may involve:

- Tubulin Inhibition : Some benzazocines have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cancer cell proliferation .

- Receptor Interactions : The compound may interact with glutamate receptors and other neurotransmitter systems, potentially influencing tumor growth and survival .

Study on Antiproliferative Effects

A detailed study assessed the antiproliferative effects of various benzazocine derivatives on cancer cell lines. The study concluded that modifications in the side chains significantly impacted the compounds' efficacy .

HIV Fusion Inhibition

In addition to anticancer properties, certain benzazocine derivatives demonstrated antiviral activity by inhibiting HIV membrane fusion. Compounds with specific structural motifs exhibited enhanced potency in fusion assays compared to others .

Q & A

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this hydrochloride salt?

Methodological Answer:

- High-performance liquid chromatography (HPLC) with UV detection is a robust method for purity analysis. Optimize mobile phase composition (e.g., acetonitrile/water with trifluoroacetic acid) to resolve peaks, as demonstrated for structurally related hydrochloride salts .

- Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm the presence of the hexahydrobenzazocine core and substituents. For hydrochloride salts, ensure proper sample preparation (e.g., deuterated solvents, pH adjustment) to avoid signal broadening .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Store in airtight, light-resistant containers at –20°C to prevent degradation of the hydrochloride salt and N-methylamino group. Desiccants (e.g., silica gel) mitigate hygroscopic effects .

- During handling, use fume hoods and personal protective equipment (PPE) such as nitrile gloves. For spills, neutralize with inert absorbents (e.g., vermiculite) and rinse with water to avoid skin/eye irritation .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this benzazocine derivative?

Methodological Answer:

- Radioligand binding assays using cell membranes expressing target receptors (e.g., opioid or adrenergic receptors) can assess competitive displacement. Include controls (e.g., naloxone for opioid receptors) to validate specificity .

- Functional assays (e.g., cAMP accumulation or calcium flux) in transfected cell lines quantify agonist/antagonist activity. Normalize data to reference ligands and account for solvent interference (e.g., DMSO ≤0.1%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s binding kinetics and selectivity across receptor subtypes?

Methodological Answer:

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for real-time kinetic analysis (e.g., kon, koff). Compare binding profiles against related benzazocines to identify substituent-driven selectivity .

- Employ computational docking (e.g., AutoDock Vina) to model interactions between the 2'-methyl-3'-(N-methylamino)propyl side chain and receptor binding pockets. Validate predictions with mutagenesis studies .

Q. What strategies resolve discrepancies between in vitro binding data and in vivo pharmacological outcomes?

Methodological Answer:

- Investigate pharmacokinetic factors: Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability. Adjust dosing regimens if metabolic instability (e.g., hepatic first-pass effect) is observed .

- Assess functional selectivity in vivo using conditional knockout models or subtype-specific antagonists to isolate receptor contributions .

Q. How can synthetic routes for structural analogs be optimized to enhance pharmacological activity?

Methodological Answer:

- Modify the propyl side chain via reductive amination or alkylation to introduce bulkier groups (e.g., cyclopropyl) while retaining water solubility via the hydrochloride salt. Monitor reaction efficiency with TLC/NMR .

- Apply design of experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading) and maximize yield. Validate analogs using in silico ADMET tools to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.